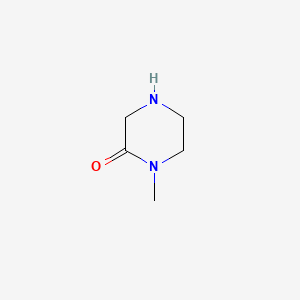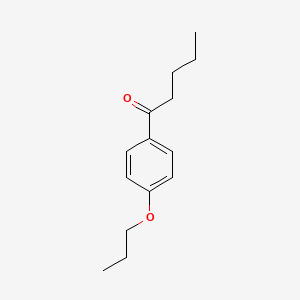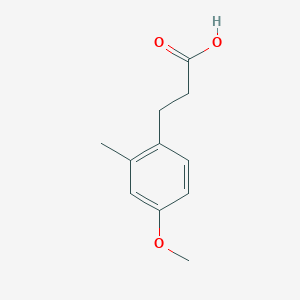![molecular formula C15H10ClF3O2 B1308727 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-26-2](/img/structure/B1308727.png)
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical compound with the CAS Number: 590360-26-2 and a molecular weight of 314.69 . It has a linear formula of C15H10ClF3O2 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde . The InChI code is 1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the available resources, compounds of this nature may be used as reactants in various types of reactions .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
The oxidation of benzyl alcohol to benzaldehyde is a reaction of significant interest in various fields including cosmetics, perfumery, and pharmaceuticals. Research has shown that catalysts such as sulfated Ti-SBA-15 can significantly increase the conversion of benzyl alcohol without affecting benzaldehyde selectivity, highlighting the potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in catalysis and organic synthesis (Rajesh Sharma, K. Soni, & A. Dalai, 2012). Furthermore, metal-organic frameworks have been studied for their activity in the solvent-free microwave-assisted oxidation of benzyl alcohol to benzaldehyde, offering environmentally benign alternatives for chemical synthesis (Anup Paul et al., 2020).
Photoluminescent Properties and Catalytic Activity
Investigations into the photoluminescent properties of specific compounds and their applications in catalysis for benzyl alcohol oxidation and C-C bond formation reactions have revealed that certain frameworks can catalyze these reactions under eco-friendly conditions with high efficiency. This suggests a promising area of research for the use of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in developing new catalytic processes (Anup Paul et al., 2020).
Environmental Applications
The selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen presents an eco-friendly method for producing important chemical intermediates. Studies on unsupported nanoporous gold and NiFe2O4 nanoparticles have demonstrated the potential for sustainable and efficient production methods for benzaldehyde, which could be enhanced by incorporating 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (Dongqing Han et al., 2010) (Saddam Iraqui, Siddharth Kashyap, & Md. Harunar Rashid, 2020).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands provides insight into the formation of supramolecular structures through intermolecular hydrogen-bonding and π-π stacking interactions. These findings could guide the development of novel materials or catalysts involving 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (W. Dong et al., 2012).
Antimicrobial Applications
The synthesis of specific oxiranes and their evaluation as antimicrobial additives for lubricating oils and fuels indicate another potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in enhancing the antimicrobial properties of commercial products (G. Talybov, N. Akhmedova, & F. Yusubov, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGTVGQJUDUQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)



![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)


![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)